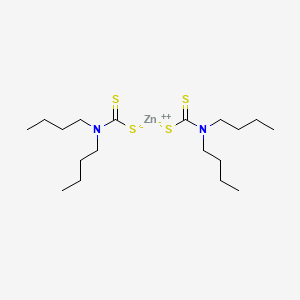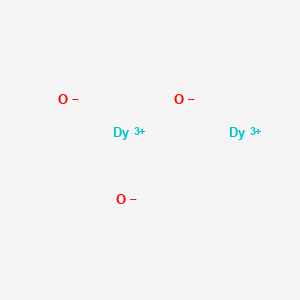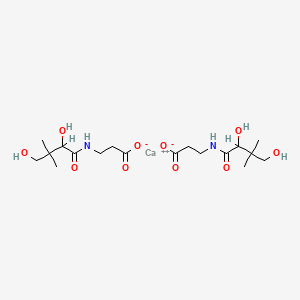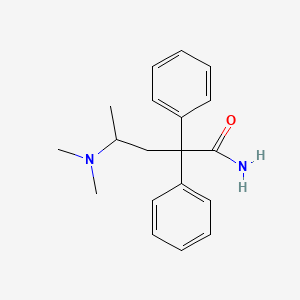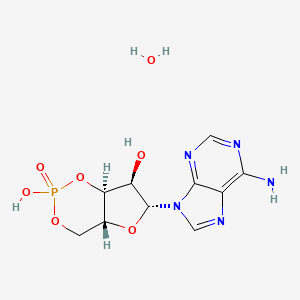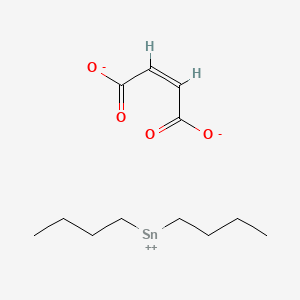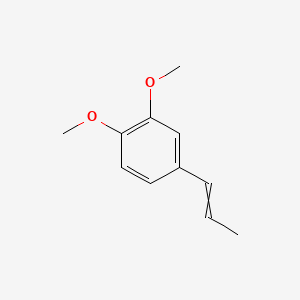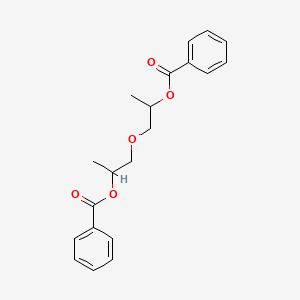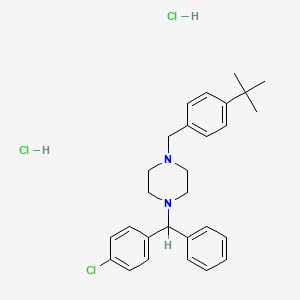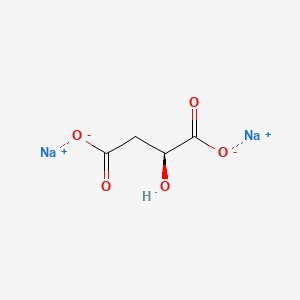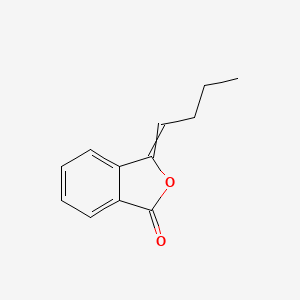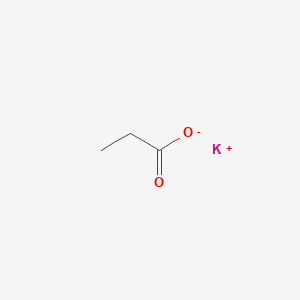
potassium;propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “potassium;propanoate” is known as RedAlert™ 10X Western Blot Stain. This compound is primarily used in biochemical research to visualize proteins transferred to membranes such as nitrocellulose or polyvinylidene fluoride (PVDF) membranes. It binds reversibly to proteins, resulting in reddish-pink bands, which are useful for verifying protein transfer before immunological detection or protein sequencing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RedAlert™ 10X Western Blot Stain involves the preparation of a staining solution that binds to proteins. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the stain binds positively charged amino groups and nonpolar regions of proteins.
Industrial Production Methods
Industrial production of RedAlert™ 10X Western Blot Stain involves large-scale synthesis and purification processes to ensure the product’s consistency and quality. The stain is provided as a 10X solution, which means it is concentrated and needs to be diluted before use.
Analyse Chemischer Reaktionen
Types of Reactions
RedAlert™ 10X Western Blot Stain primarily undergoes binding reactions with proteins. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to bind to specific sites on proteins.
Common Reagents and Conditions
The stain is used in aqueous solutions and is compatible with various buffers used in Western blotting techniques. It binds to proteins on nitrocellulose and PVDF membranes under standard laboratory conditions.
Major Products Formed
The major product formed from the interaction of RedAlert™ 10X Western Blot Stain with proteins is the stained protein bands on the membrane. These bands are reddish-pink and can be visualized to confirm the presence and transfer of proteins.
Wissenschaftliche Forschungsanwendungen
RedAlert™ 10X Western Blot Stain is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary applications include:
Protein Visualization: Used to visualize proteins transferred to membranes during Western blotting.
Protein Sequencing: Helps in detecting proteins before sequencing by Edman degradation.
Immunological Detection: Verifies protein transfer before immunological detection on membranes.
Clinical Research: Used in clinical research to detect blood serum proteins on cellulose acetate media.
Wirkmechanismus
The mechanism of action of RedAlert™ 10X Western Blot Stain involves its binding to proteins. The stain binds to positively charged amino groups and nonpolar regions of proteins, resulting in the formation of reddish-pink bands. This binding is reversible, allowing for subsequent analysis such as protein sequencing or high-performance liquid chromatography (HPLC).
Vergleich Mit ähnlichen Verbindungen
RedAlert™ 10X Western Blot Stain is unique in its reversible binding properties and its ability to stain proteins on various membrane types. Similar compounds include:
Coomassie Brilliant Blue: Another protein stain used in gel electrophoresis and Western blotting, but it binds irreversibly to proteins.
Ponceau S: A stain used for protein detection on membranes, but it is less sensitive compared to RedAlert™.
Amido Black: A protein stain used in electrophoresis, but it also binds irreversibly and is less commonly used in Western blotting.
RedAlert™ 10X Western Blot Stain stands out due to its reversible binding, making it a preferred choice for applications requiring subsequent protein analysis.
Eigenschaften
IUPAC Name |
potassium;propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.K/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWILYWWHXDGKQA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7823062.png)
